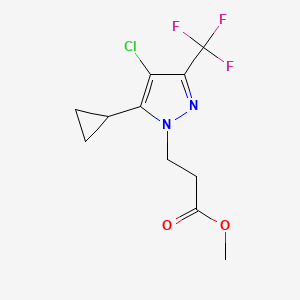
Methyl 3-(4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 3-(4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C11H12ClF3N2O2 and its molecular weight is 296.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-(4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate, identified by CAS number 1005583-79-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C11H12ClF3N2O2 with a molecular weight of 296.67 g/mol. It features a pyrazole ring substituted with a chloro and trifluoromethyl group, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 296.67 g/mol |
| Formula | C₁₁H₁₂ClF₃N₂O₂ |
| Purity | Min. 95% |
| CAS Number | 1005583-79-8 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The presence of the pyrazole moiety is often linked to significant pharmacological effects.
Antitumor Activity
This compound has been investigated for its potential as an antitumor agent. Studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Trifluoromethyl groups are known to enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy against both bacterial and fungal strains.
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives indicates that the introduction of electron-withdrawing groups, such as chlorine and trifluoromethyl, significantly enhances biological activity. The cyclopropyl group also contributes to the overall potency by providing steric hindrance that may affect the binding affinity to biological targets.
Case Studies
- Antitumor Efficacy : A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising antitumor activity.
- Antimicrobial Testing : In vitro assays showed that related pyrazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
- Mechanistic Insights : Research involving molecular docking studies revealed that these compounds interact with key enzymes involved in cancer metabolism, providing insights into their mechanisms of action.
Eigenschaften
IUPAC Name |
methyl 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-19-7(18)4-5-17-9(6-2-3-6)8(12)10(16-17)11(13,14)15/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILZWILKJGRVOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














